

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Cat. No.:	B1398506

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of **5-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of **5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride**, focusing on its molecular weight as a cornerstone of its chemical identity. Moving beyond a simple numerical value, this document elucidates the methodology for calculating and experimentally verifying this critical parameter. It details the significance of the compound's structural features—the tetrahydroquinoline scaffold, the 5-chloro substituent, and the hydrochloride salt form—in the context of medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical principles with practical experimental workflows, offering valuable insights for researchers engaged in synthesis, characterization, and application of this important chemical entity.

Introduction to 5-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[\[1\]](#)[\[2\]](#) Its rigid, bicyclic framework is a versatile template for designing molecules that interact with a wide array of biological targets. Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-parasitic, and anti-HIV properties.[\[1\]](#)

Significance of Structural Features

- 5-Chloro Substituent: The introduction of a chlorine atom at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and lipophilicity (LogP). This halogenation can enhance binding affinity to target proteins through halogen bonding, modify metabolic stability, and alter the compound's overall pharmacokinetic profile.
- Hydrochloride Salt Form: The free base of 5-Chloro-1,2,3,4-tetrahydroquinoline is a secondary amine. Conversion to its hydrochloride salt (HCl) is a standard practice in pharmaceutical development. This transformation is primarily done to improve the compound's aqueous solubility, crystallinity, and stability, which are critical attributes for handling, formulation, and bioavailability. The presence of the hydrochloride is integral to the overall molecular weight.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in any research or development setting. The molecular weight, in particular, is a definitive characteristic derived directly from its atomic composition.

Molecular Structure and Formula

The compound is composed of the 5-Chloro-1,2,3,4-tetrahydroquinoline base protonated by hydrochloric acid. This results in a molecular formula of C₉H₁₁Cl₂N.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- SMILES:Cl.C1C=C2C(=CC=C1)NCCC2[\[3\]](#)
- InChI:InChI=1S/C9H10ClN.C1H/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula ($C_9H_{11}Cl_2N$). The slight variation in reported values (204.09 vs. 204.10) stems from using slightly different atomic mass values.[\[3\]](#)[\[4\]](#) A detailed calculation using standard atomic weights provides clarity.

Element	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	9	12.011	108.099
Hydrogen (H)	11	1.008	11.088
Chlorine (Cl)	2	35.453	70.906
Nitrogen (N)	1	14.007	14.007
Total		204.100	

The calculated molecular weight of **5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** is 204.10 g/mol .

Summary of Physicochemical Data

Property	Value	Reference(s)
CAS Number	90562-33-7	[3] [4] [5]
Molecular Formula	$C_9H_{11}Cl_2N$	[3] [4] [5]
Molecular Weight	204.10 g/mol	[3] [5]
Appearance	Light brown to brown solid	[4]
Topological Polar Surface Area (TPSA)	12.03 \AA^2	[3]
Storage Conditions	Inert atmosphere, Room Temperature	[4] [5]

Experimental Determination and Verification of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of chemical characterization, ensuring sample identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like this, Electrospray Ionization (ESI) in positive ion mode is the preferred method.

Causality of Method Choice: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Positive mode is chosen because the nitrogen atom in the tetrahydroquinoline ring is readily protonated.

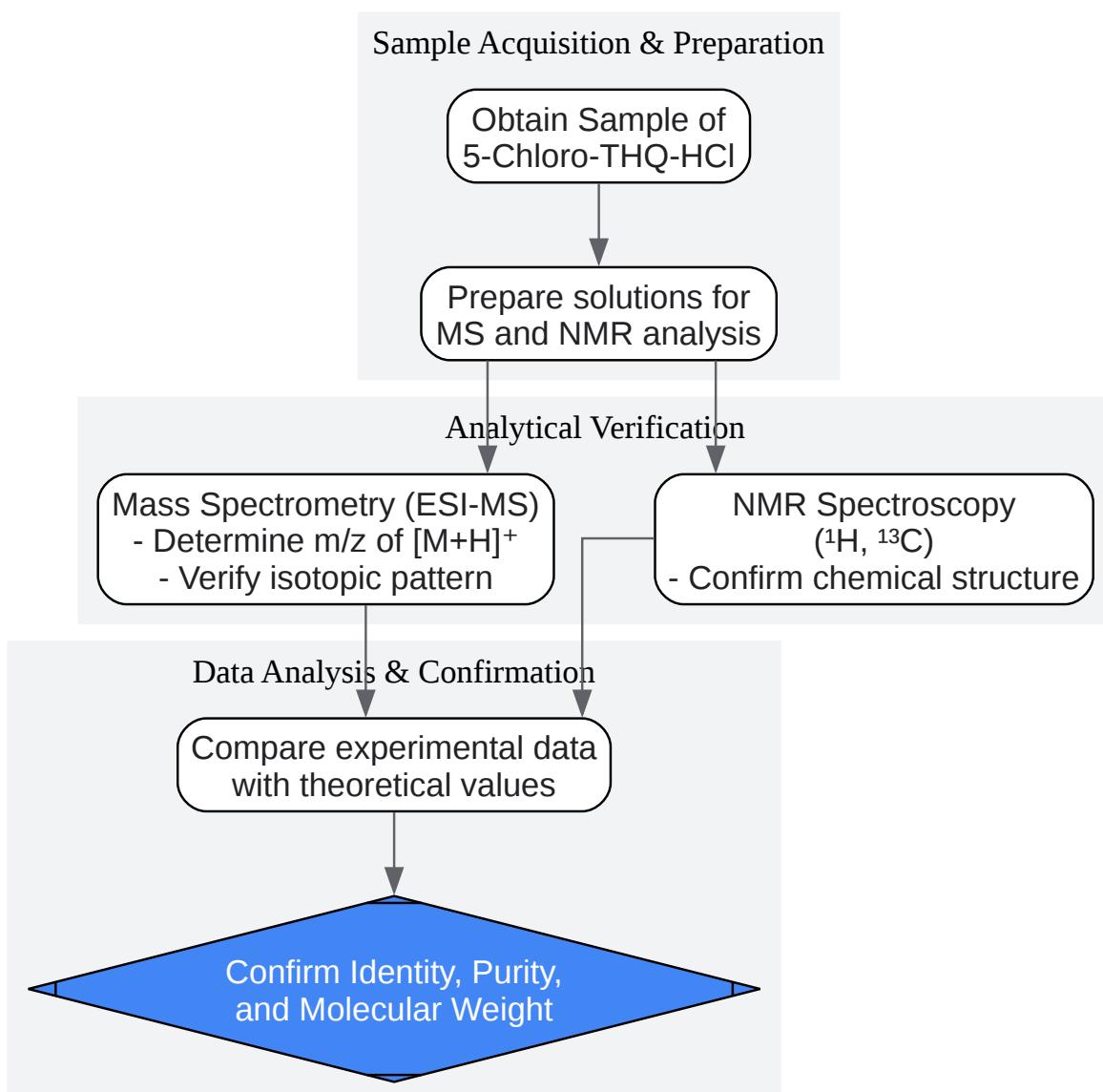
Expected Observation: In an ESI-MS spectrum, the primary observation will not be the full hydrochloride salt mass (204.10 Da). Instead, the analysis will detect the protonated free base, $[M+H]^+$.

- Free Base ($C_9H_{10}ClN$) Mass: 167.64 g/mol
- Expected $[M+H]^+$ Ion: 168.65 m/z

The characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) would also be observed, providing unambiguous confirmation of the presence of a chlorine atom.

Protocol 3.1: Molecular Weight Verification by ESI-MS

- **Sample Preparation:** Dissolve ~1 mg of **5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 μ g/mL. The choice of solvent ensures complete dissolution and compatibility with the ESI source.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.


- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Direct infusion is sufficient for a pure sample and provides a stable signal.
- MS Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 100 - 150 °C
 - Desolvation Gas Flow (N₂): 500 - 800 L/hr
 - Mass Range: 50 - 500 m/z
- Data Analysis: Acquire the spectrum and identify the peak corresponding to the [M+H]⁺ ion. Verify its m/z value against the calculated exact mass and confirm the isotopic pattern for a monochlorinated species.

Structural Confirmation by NMR Spectroscopy

While NMR does not directly measure molecular weight, it provides unequivocal structural confirmation. By verifying the presence and connectivity of all protons and carbons, NMR validates the molecular formula, which in turn validates the calculated molecular weight. Spectroscopic data for this compound, including ¹H NMR and ¹³C NMR, are available for reference.[\[6\]](#)

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the complete characterization of a new batch of the compound, where molecular weight verification is a key step.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical verification of 5-Chloro-1,2,3,4-tetrahydroquinoline HCl.

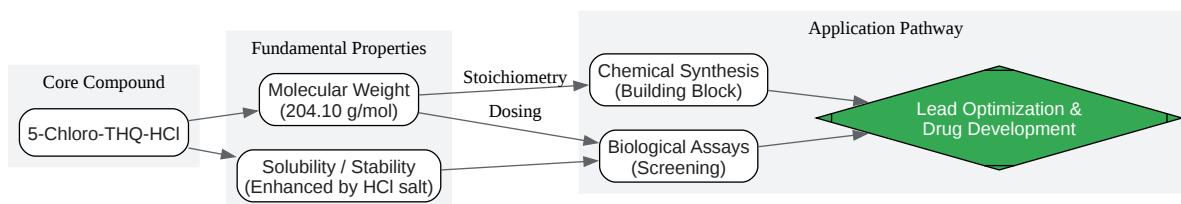
Synthesis and Handling Considerations

Synthetic Overview

The 1,2,3,4-tetrahydroquinoline core is typically synthesized through the hydrogenation of the corresponding quinoline derivative. Other advanced methods involve domino reactions,

reductive aminations, or metal-catalyzed cyclizations.[7][8] The hydrochloride salt is subsequently formed by treating a solution of the purified free base with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol), followed by precipitation or crystallization of the salt.

Storage and Safety


As indicated by suppliers, **5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3][4][5] This precaution minimizes degradation from atmospheric moisture and oxygen. Standard safety protocols for handling chemical irritants should be followed, including the use of gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[4]

Relevance in Research and Drug Development

The precise molecular weight of **5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** is critical for all quantitative aspects of its use.

- Stoichiometric Calculations: Accurate molar quantities are essential for reaction planning, ensuring correct reagent ratios for the synthesis of more complex derivatives.
- Pharmacological Assays: Preparation of stock solutions with precise molar concentrations is fundamental for obtaining reproducible and reliable data in in-vitro and in-vivo biological screening.
- Regulatory Submission: Exact mass and molecular formula are non-negotiable data points required for compound registration and inclusion in any regulatory filings.

The tetrahydroisoquinoline scaffold, a close structural relative of THQ, is also instrumental in drug discovery, highlighting the importance of this class of heterocycles in developing treatments for a range of conditions, including cardiovascular diseases and cancer.[9][10]

[Click to download full resolution via product page](#)

Caption: Logical relationship between the compound's properties and its research applications.

Conclusion

The molecular weight of **5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride** is definitely calculated as 204.10 g/mol based on its molecular formula, $C_9H_{11}Cl_2N$. This fundamental parameter is the starting point for all quantitative applications of the compound in research and development. Its experimental verification, primarily through mass spectrometry, is a critical step in compound identification and quality control. As a substituted tetrahydroquinoline, this compound represents a valuable building block for the synthesis of novel molecules with potential therapeutic applications, underscoring the importance of a thorough understanding of its core physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajrconline.org [ajrconline.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C

[pubs.rsc.org]

- 3. chemscene.com [chemscene.com]
- 4. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE price,buy 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]
- 5. 90562-33-7|5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 6. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(90562-33-7) 1H NMR spectrum [chemicalbook.com]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398506#5-chloro-1-2-3-4-tetrahydroquinoline-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com